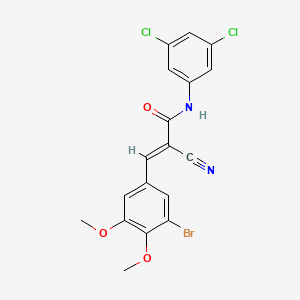
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide, commonly known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mécanisme D'action
BRD0705 is a small molecule inhibitor of the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins. (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins bind to acetylated histones and regulate the expression of genes that are involved in various diseases. BRD0705 binds to the bromodomain of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins and prevents their interaction with acetylated histones, thereby inhibiting their activity. This results in the downregulation of genes that are involved in disease progression.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects in preclinical models. In cancer, BRD0705 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, BRD0705 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, BRD0705 has been shown to reduce neointimal hyperplasia and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BRD0705 is its specificity for the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins. This allows for the selective inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins without affecting other proteins. However, one of the limitations of BRD0705 is its poor solubility, which can make it difficult to use in certain experiments. Additionally, the effects of BRD0705 on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on BRD0705. One direction is the development of more potent and selective (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors. Another direction is the investigation of the effects of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibition on normal cells and tissues. Additionally, the combination of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the clinical development of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors for the treatment of cancer, inflammation, and cardiovascular diseases should be pursued.
Conclusion:
BRD0705 is a small molecule inhibitor of the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins, which results in the downregulation of genes that are involved in disease progression. Although BRD0705 has significant biochemical and physiological effects, further studies are needed to determine its safety and efficacy. The future directions for research on BRD0705 include the development of more potent and selective (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors, investigation of the effects on normal cells and tissues, combination with other therapies, and clinical development for the treatment of diseases.
Méthodes De Synthèse
The synthesis of BRD0705 has been described in a patent application by GlaxoSmithKline (GSK). The method involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3,5-dichlorophenylacetic acid, followed by the addition of propargylamine and cyanogen bromide. The resulting product is purified by column chromatography to yield BRD0705.
Applications De Recherche Scientifique
BRD0705 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are known to regulate the expression of genes that are involved in these diseases. In cancer, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are involved in the expression of oncogenes, and inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins has been shown to suppress tumor growth in preclinical models. Inflammation is also regulated by (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins, and inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins has been shown to reduce inflammation in preclinical models. In cardiovascular diseases, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are involved in the regulation of vascular smooth muscle cell proliferation, and inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins has been shown to reduce neointimal hyperplasia in preclinical models.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2O3/c1-25-16-5-10(4-15(19)17(16)26-2)3-11(9-22)18(24)23-14-7-12(20)6-13(21)8-14/h3-8H,1-2H3,(H,23,24)/b11-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCUYMAMSLREKP-QDEBKDIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

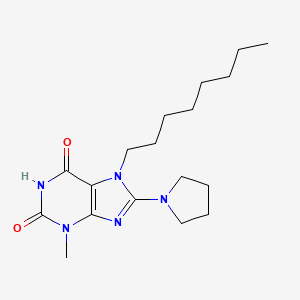

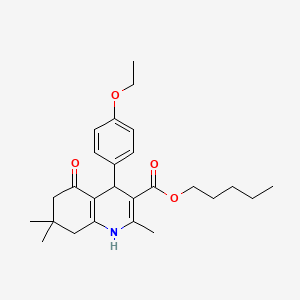


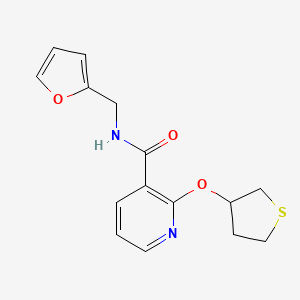
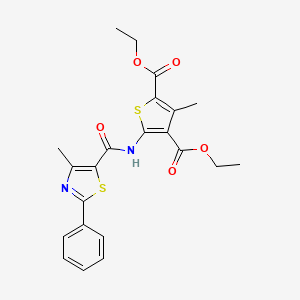

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

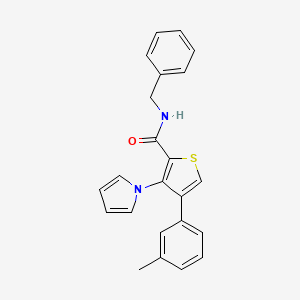
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)
![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)